5-Cyano-3-methylpyridine-2-carboxylic acid
Overview
Description
5-Cyano-3-methylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a cyano group (-CN) at the 5-position, a methyl group (-CH₃) at the 3-position, and a carboxylic acid group (-COOH) at the 2-position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-3-methylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with a suitable nitrile source under specific reaction conditions. For example, the reaction can be carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. The reaction typically proceeds under reflux conditions, leading to the formation of the desired cyano derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitrile synthesis processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-3-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH₂).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 5-Amino-3-methylpyridine-2-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyano-3-methylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound is used in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Cyano-3-methylpyridine-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s biological activity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine-2-carboxylic acid: Lacks the cyano group, which may result in different reactivity and applications.
5-Cyano-2-methylpyridine-3-carboxylic acid: Positional isomer with different substitution pattern on the pyridine ring.
2-Cyano-3-methylpyridine-5-carboxylic acid: Another positional isomer with the cyano group at a different position.
Uniqueness
5-Cyano-3-methylpyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both a cyano group and a carboxylic acid group on the pyridine ring provides a versatile platform for further chemical modifications and the development of novel compounds.
Properties
IUPAC Name |
5-cyano-3-methylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-2-6(3-9)4-10-7(5)8(11)12/h2,4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFENLEKZZJZJBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262860-49-0 | |
Record name | 5-Cyano-3-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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